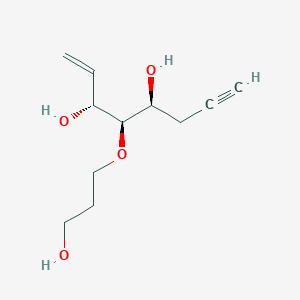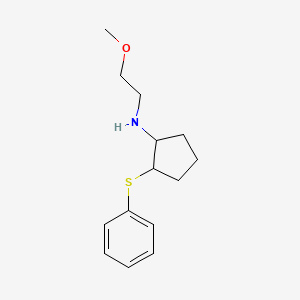![molecular formula C12H7BrS B12599746 Azuleno[2,1-b]thiophene, 9-bromo- CAS No. 647845-26-9](/img/structure/B12599746.png)
Azuleno[2,1-b]thiophene, 9-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azuleno[2,1-b]thiophene, 9-bromo- is a heterocyclic compound that belongs to the class of azulene derivatives Azulene is a non-benzenoid aromatic hydrocarbon known for its unique structure, consisting of fused five- and seven-membered rings The compound Azuleno[2,1-b]thiophene, 9-bromo- is characterized by the presence of a bromine atom at the 9th position of the thiophene ring fused to the azulene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azuleno[2,1-b]thiophene derivatives can be synthesized through the cycloaddition of azulenylalkynes with elemental sulfur. The reaction typically involves azulenylalkynes having an aryl substituent, which react with elemental sulfur to afford the corresponding azuleno[2,1-b]thiophenes in moderate to good yields . Additionally, decarboxylation of an azuleno[2,1-b]thiophene derivative with an ester function can be achieved by treatment with 100% phosphoric acid .
Industrial Production Methods
While specific industrial production methods for Azuleno[2,1-b]thiophene, 9-bromo- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Azuleno[2,1-b]thiophene, 9-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromine substituent or other functional groups.
Substitution: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azuleno[2,1-b]thiophene derivatives, while substitution reactions can introduce various functional groups at the 9th position.
Wissenschaftliche Forschungsanwendungen
Azuleno[2,1-b]thiophene, 9-bromo- has several scientific research applications, including:
Medicine: Research is ongoing to explore the therapeutic potential of azuleno[2,1-b]thiophene derivatives in treating various diseases.
Wirkmechanismus
The mechanism by which Azuleno[2,1-b]thiophene, 9-bromo- exerts its effects involves interactions with molecular targets and pathways specific to its structure. The compound’s unique electronic configuration, due to the fused ring system, allows it to participate in various chemical reactions and interactions. These interactions can influence biological pathways, leading to its observed pharmacological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azuleno[1,2-b]thiophene: Another azulene derivative with a different fusion pattern of the thiophene ring.
Azuleno[1,2-c]thiophene: Similar to azuleno[1,2-b]thiophene but with a different ring fusion.
Azuleno[2,1-b]pyrrole: A compound with a pyrrole ring fused to the azulene core instead of a thiophene ring.
Uniqueness
Azuleno[2,1-b]thiophene, 9-bromo- is unique due to the presence of the bromine atom at the 9th position, which imparts distinct chemical reactivity and properties
Eigenschaften
CAS-Nummer |
647845-26-9 |
|---|---|
Molekularformel |
C12H7BrS |
Molekulargewicht |
263.15 g/mol |
IUPAC-Name |
9-bromoazuleno[2,1-b]thiophene |
InChI |
InChI=1S/C12H7BrS/c13-11-9-5-3-1-2-4-8(9)10-6-7-14-12(10)11/h1-7H |
InChI-Schlüssel |
LWXRYBAJPCEADA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C(C3=C2C=CS3)Br)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-](/img/structure/B12599665.png)
![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)

![4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12599678.png)
![1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene](/img/structure/B12599681.png)


![1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate](/img/structure/B12599707.png)
![3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one](/img/structure/B12599713.png)
![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)



![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-](/img/structure/B12599745.png)
